Product packaging for Didodecyl methyl benzyl ammonium chloride(Cat. No.:CAS No. 57322-85-7)

Didodecyl methyl benzyl ammonium chloride

Cat. No.: B12762757
CAS No.: 57322-85-7
M. Wt: 494.3 g/mol
InChI Key: OZISYDUERWIGSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didodecyl methyl benzyl ammonium chloride (CAS 57322-85-7) is a quaternary ammonium compound with the molecular formula C32H60ClN and an average molecular mass of 494.289 g/mol . As a cationic surfactant, its structure, featuring two long-chain dodecyl groups, suggests significant potential for researchers investigating phase-transfer catalysts, polymer chemistry, and advanced material science. While specific studies on this exact compound are less common in public literature, its properties can be inferred from closely related quaternary ammonium salts. Similar dialkyl quaternary ammonium compounds are recognized as excellent emulsifiers for synthetic rubbers, silicone oils, and asphalt . They also serve as key modifiers for organoclays, such as organic bentonite, which are critical in applications like oil field drilling and the formulation of specialty coatings, including marine paints . The primary mechanism of action for this class of compounds is rooted in their surfactant nature. The molecule's amphiphilic structure allows it to reduce surface tension, emulsify oils, and facilitate interactions at interfaces. In microbiological contexts, related benzyl ammonium chlorides act by disrupting microbial cell membranes, leading to cell lysis and death . This mechanism underpins their utility as biocides, fungicides, and disinfectants in various industrial and research formulations . Researchers exploring antistatic agents for synthetic fibers, fiberglass softeners, or fabric conditioners may find this compound of particular interest, as these are established applications for similar chemicals . Handling should adhere to strict safety protocols: avoid contact with eyes and skin, and should contact occur, flush immediately with water . This product is intended For Research Use Only and is not for personal, household, or other unapproved applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H60ClN B12762757 Didodecyl methyl benzyl ammonium chloride CAS No. 57322-85-7

Properties

CAS No.

57322-85-7

Molecular Formula

C32H60ClN

Molecular Weight

494.3 g/mol

IUPAC Name

benzyl-didodecyl-methylazanium;chloride

InChI

InChI=1S/C32H60N.ClH/c1-4-6-8-10-12-14-16-18-20-25-29-33(3,31-32-27-23-22-24-28-32)30-26-21-19-17-15-13-11-9-7-5-2;/h22-24,27-28H,4-21,25-26,29-31H2,1-3H3;1H/q+1;/p-1

InChI Key

OZISYDUERWIGSU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Didodecyl Methyl Benzyl Ammonium Chloride

Established Synthetic Routes for Benzyl (B1604629) Didecyl Methyl Ammonium (B1175870) Chloride Analogues

The synthesis of quaternary ammonium compounds (QACs), including analogues of didodecyl methyl benzyl ammonium chloride, has traditionally relied on well-established chemical reactions. These methods are valued for their reliability and scalability.

Alkylation Reactions of Tertiary Amines with Halogenated Precursors

The most common and historically significant method for preparing QACs is the alkylation of tertiary amines. dtic.mil This reaction, known as the Menschutkin reaction, involves the nucleophilic substitution (SN2) of a tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium salt. nih.gov For analogues like alkyldimethylbenzylammonium chlorides, this typically involves reacting an alkyldimethylamine with benzyl chloride. google.comgoogle.com The process often takes place in a solvent such as an alcohol or alkylene glycol, sometimes under reflux conditions and at elevated temperatures and pressures to drive the reaction to completion. google.comgoogle.comgoogle.com

The general procedure involves mixing the tertiary amine and the alkylating agent, often an alkyl or benzyl halide, in a suitable solvent. jcu.cztsijournals.com The reaction mixture is then heated for several hours. google.comgoogle.com The choice of reactants is crucial; for instance, to synthesize didecyl dimethyl ammonium chloride, didecyl methyl tertiary amine is reacted with monochloromethane. google.com Similarly, reacting N,N-dimethylbenzylamine with an appropriate alkyl halide is a route to produce n-alkyldimethylbenzylammonium halides. jcu.cz The reaction's efficiency can be influenced by factors such as reactant concentrations, temperature, and the choice of solvent. dtic.milacs.org

Table 1: Examples of Alkylation Reactions for QAC Synthesis
Tertiary AmineAlkylating AgentProduct (Analogue)Reference
Didecyl methyl tertiary amineMonochloromethaneDidecyl dimethyl ammonium chloride google.com
AlkyldimethylamineBenzyl chlorideAlkyldimethylbenzylammonium chloride google.comgoogle.com
N,N-dimethylbenzylaminen-alkyl iodiden-alkyldimethylbenzylammonium iodide jcu.cz
Tertiary Amine (DMAEMA)Alkyl halidePolymerizable Quaternary Ammonium Salt nih.gov

Considerations for Alkyl Chain Length Specificity in Synthesis

The length of the alkyl chains on the quaternary ammonium cation is a critical determinant of the compound's physicochemical properties and functional efficacy. mdpi.comnih.govxmu.edu.cn Therefore, achieving specificity in the alkyl chain length during synthesis is of paramount importance. This is typically controlled by the careful selection of the tertiary amine and alkyl halide precursors. mdpi.com

To produce a QAC with specific alkyl chains, such as the two dodecyl groups in this compound, the synthesis would start with a tertiary amine already containing the desired long alkyl chains, in this case, didodecyl methyl amine. This precursor is then reacted with the appropriate alkylating agent, benzyl chloride, to introduce the final group. Industrial processes sometimes use purified mixtures of tertiary amines with specific chain length distributions to produce a well-defined final product. google.comgoogle.com Studies have systematically investigated the effect of alkyl chain length (from C6 to C18) on the properties of QACs, highlighting that the synthesis is a one-pot reaction involving the nucleophilic substitution of a halogenated aliphatic chain with an appropriate amine. mdpi.com The hydrophobicity and, consequently, the biological activity of the QAC can be precisely tuned by varying the length of these alkyl chains. nih.gov

Novel Synthetic Approaches for this compound

In pursuit of enhanced properties and more sustainable manufacturing processes, researchers are exploring innovative synthetic methodologies for QACs.

Controlled Radical Polymerization Techniques for Quaternary Ammonium Monomers

Controlled/living radical polymerization (LRP) techniques offer a sophisticated route to synthesize polymers incorporating QAC functionalities with well-defined architectures and molecular weights. acs.orgcmu.edu One strategy involves the polymerization of monomers that already contain a quaternary ammonium salt group. acs.orgacs.orgntu.edu.sg This allows for the creation of materials such as polymer brushes on surfaces. ntu.edu.sg

An alternative and common approach is the post-polymerization quaternization. nih.gov In this method, a polymer containing tertiary amine groups is first synthesized via LRP. These precursor polymers are then reacted with an alkyl halide to convert the tertiary amine moieties into quaternary ammonium salts. nih.gov This two-step process allows for great flexibility in designing the final polymer's properties by choosing different monomers for the initial polymerization and various alkyl halides for the quaternization step. nih.gov Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are employed to create these well-defined precursor polymers. nih.gov

Exploration of Green Chemistry Principles in Quaternary Ammonium Compound Synthesis

The increasing environmental awareness has spurred research into "green" synthetic routes for QACs. rsc.org A key focus is the design of biodegradable or cleavable surfactants. nih.gov For example, novel QACs have been synthesized incorporating breakable carbonate linkages, making them more susceptible to degradation compared to their conventional analogues. nih.gov These syntheses often utilize renewable starting materials like fatty alcohols. nih.gov

Derivatization Strategies for Tailored Functionality

The functional properties of this compound can be precisely tailored through various derivatization strategies. This primarily involves modifying the structure of the quaternary ammonium cation. A principal strategy is the systematic variation of the alkyl chain lengths. mdpi.comnih.govrsc.org Altering the length of the hydrophobic alkyl chains significantly impacts the compound's surface activity and biological efficacy. nih.govxmu.edu.cn

Furthermore, new functionalities can be introduced by synthesizing QACs with reactive groups. For instance, polymerizable quaternary ammonium salt monomers have been created by reacting tertiary amines with alkyl halides that also contain carboxylic acid or organosilane groups. nih.gov This allows the QAC to be incorporated into larger polymer structures, imparting its characteristic properties to the resulting material. The synthesis of QACs with different counter-ions or the creation of gemini (B1671429) surfactants with two quaternary ammonium headgroups are other examples of derivatization aimed at enhancing performance for specific applications.

Mentioned Compounds

Compound Name
1,4-di-azabicyclo-[2.2.2]-octane
2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA)
Alkyldimethylamine
Alkyldimethylbenzylammonium chloride
Benzyl chloride
Didodecyl methyl amine
This compound
Didecyl dimethyl ammonium chloride
Didecyl methyl tertiary amine
Fatty alcohols
Monochloromethane
N,N-dimethylbenzylamine
n-alkyldimethylbenzylammonium halides
Oligo(ethylene glycol) methyl ether methacrylate
Organosilanes

Chemical Functionalization for Specific Research Applications

The functionalization of quaternary ammonium compounds (QACs) like this compound is a key area of research for tailoring their properties for specific applications. By introducing new functional groups, researchers can enhance their efficacy, introduce new capabilities, or enable their integration into larger molecular systems.

One notable area of functionalization is for the development of chemical sensors. For instance, fluorescent probes functionalized with quaternary ammonium moieties have been designed for the sensitive and selective detection of anions like fluoride (B91410) in aqueous solutions. The permanent positive charge of the quaternary ammonium group can enhance the probe's solubility and create a binding site that improves its sensitivity and selectivity for the target ion. acs.org In a reported design, the quaternary ammonium group played a crucial role in the sequestration of the fluoride ion, leading to a rapid, turn-on fluorescence response with a low detection limit. acs.org

Another significant research application involves the incorporation of polymerizable groups. A study detailed the synthesis of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride by reacting N,N-dimethyl-dodecylamine with 4-vinylbenzyl chloride. researchgate.net The introduction of the vinyl group allows this monomer to be polymerized, leading to the formation of biocidal polymers. researchgate.net Such polymers can be used to create materials with inherent antimicrobial properties. The thermal stability of this functionalized monomer was also investigated, with decomposition observed at 207°C. researchgate.net

Synthesis of Cleavable Quaternary Ammonium Compounds with Carbonate Linkages

In response to the environmental persistence of some quaternary ammonium compounds, research has focused on designing more biodegradable alternatives. A promising approach is the synthesis of cleavable QACs that can break down into less harmful components. One such strategy involves incorporating cleavable carbonate linkages into the molecular structure.

Novel carbonate cleavable surfactants (CBACs), analogous to benzalkonium chloride (BAC), have been synthesized with the goal of enhanced biodegradability. google.com The synthesis of these compounds utilizes natural products like fatty alcohols (with varying chain lengths from C8 to C16) and N,N-dimethyl-2-aminoethanol as starting materials. acs.orggoogle.com The introduction of a carbonate group creates a deliberate weak point in the molecule that is susceptible to hydrolysis, breaking the surfactant down into smaller, more readily biodegradable fragments. researchgate.netgoogle.com

The synthesis of these cleavable surfactants based on BAC demonstrates a key chemical modification strategy. google.com Research has shown that these novel CBACs exhibit surface activities in aqueous solutions that are comparable to their non-cleavable BAC counterparts. acs.orggoogle.com Specifically, a carbonate cleavable surfactant with a decyl (C10) chain showed similar behavior to traditional BAC. acs.orggoogle.com Furthermore, compounds with octyl (C8), decyl (C10), and dodecyl (C12) chains demonstrated strong antimicrobial activities. acs.orggoogle.com

The general synthetic scheme for these cleavable surfactants involves the reaction of a fatty alcohol with a suitable reagent to form a chloroformate, which then reacts with an amino alcohol to create the carbonate linkage and the precursor to the quaternary ammonium headgroup. The final step is quaternization to yield the desired cleavable surfactant.

Table 1: Comparison of Surface Properties of Cleavable and Non-Cleavable Surfactants

CompoundCritical Micelle Concentration (mM)Surface Tension at CMC (mN/m)
CBAC8Not specifiedNot specified
CBAC10Similar to BACSimilar to BAC
CBAC12Not specifiedNot specified
Benzalkonium Chloride (BAC)BaselineBaseline

This table illustrates the comparable surface activity between the novel cleavable surfactants (CBAC) and traditional benzalkonium chloride (BAC), based on the findings that CBAC10 showed similar behavior to BAC. acs.orggoogle.com Specific numerical values for all compounds were not provided in the source material.

Molecular and Supramolecular Behavior of Didodecyl Methyl Benzyl Ammonium Chloride

Amphiphilic Characteristics and Interfacial Activity

The dual nature of the didodecyl methyl benzyl (B1604629) ammonium (B1175870) chloride molecule, with its hydrophobic (dodecyl and benzyl groups) and hydrophilic (quaternary ammonium head) parts, governs its behavior at interfaces and in bulk solution. This amphiphilicity is the basis for its ability to alter surface and interfacial properties.

Like other surfactants, didodecyl methyl benzyl ammonium chloride, when dissolved in a polar solvent like water, preferentially migrates to the air-water interface. The hydrophobic tails orient themselves away from the water phase, while the hydrophilic headgroups remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension.

The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into organized aggregates known as micelles. researchgate.net Beyond the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules form micelles rather than populating the interface. researchgate.net The CMC is a crucial parameter that depends on factors such as temperature, pressure, and the presence of electrolytes. researchgate.net For dodecyldimethylbenzylammonium chloride, a closely related compound, two breaks have been observed in physical property plots against concentration. The first corresponds to the standard CMC, while a second, less distinct break is attributed to a second CMC, where spherical micelles may undergo structural transitions. researchgate.net The CMC for alkyl benzyl dimethyl ammonium chloride (BAC) has been found to decrease as the concentration of added salts increases. researchgate.netresearchgate.net

Table 1: Critical Micelle Concentration (CMC) Data for Related Benzalkonium Chlorides This table presents CMC values for structurally similar compounds to illustrate typical concentration ranges.

SurfactantMediumTemperature (°C)CMC (mol/L)Reference
Sodium Dodecyl Sulfate (B86663) (SDS)Water258 x 10-3 researchgate.net
Dodecyldimethylbenzylammonium Chloride (C12BCl)Water25First CMC observed, specific value dependent on measurement technique. researchgate.net
Alkyl Benzyl Dimethyl Ammonium Chloride (BAC)Pure Water25.15Higher than in salt solutions. researchgate.net
Alkyl Benzyl Dimethyl Ammonium Chloride (BAC)0.001 M Salt Solution25.15Lower than in pure water. researchgate.net

Above the critical micelle concentration, this compound monomers aggregate in solution to form micelles. researchgate.net In these structures, the hydrophobic dodecyl and benzyl tails form a core that is shielded from the aqueous environment, while the hydrophilic quaternary ammonium heads form the outer corona, interacting with the surrounding water molecules. The formation of these aggregates is a spontaneous process driven by the hydrophobic effect.

Molecular dynamics simulations of the closely related N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride have shown that small aggregates of 6-10 molecules are favored. youtube.com These simulations also reveal a strong interaction between the benzyl group and the hydrocarbon tails, with the benzyl group potentially folding back to interact with its own tail or with neighboring tails. youtube.com For some ionic surfactants, a "second CMC" has been identified, representing a concentration at which spherical micelles transition into different structures, such as rod-like micelles. researchgate.net This transition is influenced by factors like the surfactant's molecular structure and the solution conditions. researchgate.net The presence of the phenyl group in benzalkonium chlorides is thought to contribute to the formation of voluminous micelles with a loose internal structure. researchgate.net

Adsorption Mechanisms at Diverse Interfaces

The cationic and amphiphilic nature of this compound facilitates its adsorption onto a variety of surfaces, including metals, clays, and polymers. The specific mechanism of adsorption is dependent on the surface chemistry of the substrate and the surrounding environment.

Quaternary ammonium compounds are widely used as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netohio.edu Their effectiveness stems from their ability to adsorb onto the metallic surface, forming a protective film that isolates the metal from corrosive species. researchgate.net The adsorption mechanism involves the interaction between the positively charged nitrogen headgroup and the metal surface, which may have anionic sites, as well as van der Waals interactions between the hydrophobic alkyl chains. nih.gov

The adsorption behavior of these inhibitors often fits the Langmuir adsorption isotherm model, which assumes the formation of a monolayer on the metal surface. researchgate.netresearchgate.net Studies on tetradecyl-benzyldimethyl-ammonium (a C14 analogue) on carbon steel show that the inhibitor forms a protective layer where the N-containing polar headgroup interacts with the steel surface. nih.gov This adsorbed layer mitigates the formation of iron chloride/hydroxide intermediates, thus enhancing corrosion protection. nih.gov The surface coverage is dependent on both the inhibitor concentration and the immersion time, with a critical concentration existing for maximum surface coverage. nih.gov Surface characterization techniques such as scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS) are used to confirm the formation of the protective film and evaluate its effectiveness. researchgate.netohio.edu

This compound can be intercalated into the interlayer spaces of clay minerals like montmorillonite (B579905). nih.govresearchgate.net This process typically occurs via ion exchange, where the cationic surfactant displaces the native cations (e.g., Na+, Ca2+) present in the clay's interlayers. nih.govresearchgate.net This modification transforms the typically hydrophilic clay surface into an organophilic one.

Molecular dynamics simulations of dodecyl dimethyl benzyl ammonium (DDBA) intercalated in montmorillonite have provided detailed insights into the interlayer structures. nih.govresearchgate.net The simulations show that as the loading of the surfactant increases, the basal spacing (the distance between clay layers) also increases. nih.govresearchgate.net The DDBA cations exhibit distinct layering behaviors within the interlayer space, forming monolayer, bilayer, pseudo-trilayer, and pseudo-quadrilayer configurations depending on the concentration. nih.govresearchgate.net The orientation of the surfactant molecules also changes with density; at low densities, the benzyl groups tend to lie flat, while at higher densities, they become tilted or nearly perpendicular to the clay surface. researchgate.net

Table 2: Interlayer Configurations of Dodecyl Dimethyl Benzyl Ammonium (DDBA) in Montmorillonite Based on molecular dynamics simulation results.

DDBA LoadingBasal Spacing (Å)Interlayer ConfigurationBenzyl Group OrientationReference
LowIncreases with loadingMonolayerIntersect with clay surface at a small angle (peak at 32°) researchgate.net
IntermediateIncreases with loadingBilayer, Pseudo-trilayer- researchgate.net
HighIncreases with loadingPseudo-quadrilayerTilted or nearly perpendicular (peak at 75°) researchgate.net

The adsorption of this compound onto polymeric materials is driven by a combination of electrostatic and hydrophobic interactions. The nature of these interactions depends heavily on the polymer's surface charge and chemical composition.

For instance, studies on the adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) on cotton, a cellulosic polymer, show that adsorption is influenced by the cotton's pretreatment. nih.gov Greige (raw) cotton adsorbs significantly more surfactant than bleached cotton, which is attributed to differences in surface chemistry. nih.gov The primary adsorption mechanisms are believed to be surface interactions rather than bulk absorption. nih.gov The cationic nature of the surfactant leads to strong ionic interactions with cellulosic materials, which often carry an anionic surface charge.

In another application, when benzyldimethyldodecyl ammonium chloride is incorporated into a polymeric denture-base resin, it can affect the material's mechanical properties. An increase in the concentration of the surfactant can lead to a decrease in the flexural strength of the resin. This is potentially caused by the aggregation of surfactant molecules into clusters within the polymer matrix, which can act as stress concentration points. Interactions have also been studied with modified chitosan, a biopolymer, where the surfactant adsorbs onto the polymer chain, forming complexes. ohio.edu

Mechanistic Investigations of Antimicrobial Efficacy and Biochemical Interactions

Elucidation of Broad-Spectrum Antimicrobial Mechanisms

Didodecyl methyl benzyl (B1604629) ammonium (B1175870) chloride is a quaternary ammonium compound (QAC) that exerts its antimicrobial effects through a multi-pronged attack on microbial cells. Its primary mode of action, characteristic of cationic surfactants, involves the disruption of fundamental cellular structures and processes essential for microbial survival. gatech.edu The positively charged nitrogen atom of the molecule is drawn to the negatively charged components of the microbial cell surface, initiating a cascade of events leading to cell death. gatech.edu

The initial and most critical interaction of didodecyl methyl benzyl ammonium chloride with a microbial cell occurs at the cell membrane. The antimicrobial effect is predominantly attributed to the destruction of the lipid bilayer of bacterial cell membranes. nih.gov This process begins with the adsorption and binding of the QAC molecules to the cell surface, driven by both electrostatic and hydrophobic interactions. gatech.edunih.gov

Following this initial binding, the long dodecyl chains penetrate the hydrophobic core of the lipid bilayer. This intrusion disrupts the highly ordered structure of the membrane, altering its fluidity and integrity. wikipedia.org The disruption of intermolecular interactions leads to the dissociation of the lipid bilayers, which in turn compromises the cell's permeability control. wikipedia.org This loss of control results in the leakage of vital low-molecular-weight intracellular components, such as potassium ions and 260-nm-absorbing materials, which include nucleotides and other nucleic acid constituents. nih.gov Studies on similar QACs have demonstrated that this leakage is a key indicator of lethal damage to the cell. nih.govnih.gov The ultimate consequence is a catastrophic collapse of the membrane's structural and functional integrity, leading to cell lysis. nih.govnih.gov

Beyond compromising the physical barrier of the cell membrane, this compound also interferes with crucial intracellular functions. The leakage of cellular contents is paralleled by the disruption of membrane-bound enzyme activities. nih.gov Many essential metabolic processes, such as respiration and transport, are dependent on enzymes embedded within the cytoplasmic membrane. By altering the membrane's structure, the compound can inhibit these enzymes, effectively shutting down cellular metabolism.

Furthermore, the biocidal action of QACs involves the denaturation of proteins. gatech.edu The compound can bind to essential cellular proteins and enzymes, altering their conformation and rendering them non-functional. This includes not only membrane-associated proteins but also cytoplasmic enzymes that are critical for various metabolic pathways. Some research suggests that at higher concentrations, QACs may also inhibit autolytic enzymes, which are involved in cell wall turnover. nih.gov

Comparative Susceptibility of Microbial Taxa

The efficacy of this compound varies across different types of microorganisms, a phenomenon attributed to fundamental differences in their cellular structure.

A well-documented characteristic of QACs is their differential activity against Gram-positive and Gram-negative bacteria. Generally, Gram-positive bacteria are more susceptible to QACs than Gram-negative bacteria. gatech.eduwikipedia.orgnih.gov The primary reason for this difference lies in the structure of the bacterial cell envelope.

Gram-positive bacteria possess a relatively simple cell wall structure consisting of a thick peptidoglycan layer that is easily penetrated by QAC molecules, allowing them to reach their primary target, the cytoplasmic membrane. In contrast, Gram-negative bacteria have a more complex outer membrane composed of phospholipids, proteins, and lipopolysaccharides (LPS). nih.gov This outer membrane acts as an additional protective barrier, restricting the entry of foreign molecules, including QACs, and thus reducing their access to the cytoplasmic membrane. nih.gov Despite this, certain dialkyl QACs, including those with didecyl and didodecyl chains, have been shown to possess significantly superior activity against Gram-negative organisms compared to other QACs like benzalkonium chlorides. google.comgoogle.com

Organism TypeExample SpeciesGeneral Susceptibility to QACs
Gram-PositiveStaphylococcus aureusMore Susceptible
Gram-NegativePseudomonas aeruginosaLess Susceptible

This table provides a generalized comparison based on typical findings for quaternary ammonium compounds. gatech.edunih.gov

This compound demonstrates broad-spectrum activity that extends to fungi and certain viruses. As a QAC, it is generally classified as fungicidal. nih.gov Research on closely related compounds has confirmed their effectiveness in inhibiting the growth of fungi such as Candida albicans. nih.govnih.gov The mechanism of action against fungi is similar to that against bacteria, involving the disruption of the fungal cell membrane's integrity.

The compound's antiviral activity is primarily directed against enveloped viruses. nih.govnih.gov The viral envelope is a lipid bilayer, structurally similar to the cell membrane of bacteria and fungi. This compound disrupts this lipid envelope, which is essential for the virus to attach to and infect host cells. nih.govmdpi.com This disruption effectively inactivates the virus. In contrast, non-enveloped viruses, which lack this lipid-based outer layer and instead have a more resilient protein capsid, are generally more resistant to QACs. nih.govnih.gov

Molecular Mechanisms of Microbial Resistance to Quaternary Ammonium Compounds

Despite their effectiveness, the widespread use of QACs has led to the emergence of microbial resistance. Bacteria can develop resistance through both intrinsic characteristics and acquired mechanisms. nih.gov

Intrinsic resistance is often associated with cellular structures that impede biocide uptake, such as the outer membrane of Gram-negative bacteria or the complex cell wall of mycobacteria. nih.govresearchgate.net However, acquired resistance is of greater concern and is typically mediated by specific genes. The most significant mechanism of acquired resistance to QACs is the active efflux of the compound from the cell via membrane proteins known as efflux pumps. acs.org

These pumps are encoded by a variety of genes, often referred to as qac genes (quaternary ammonium compound resistance genes), such as qacEΔ1. oup.com These genes can be located on mobile genetic elements like plasmids and integrons, which allows them to be transferred horizontally between different bacteria. acs.orgoup.com This is a significant concern as these mobile elements often carry resistance genes for antibiotics as well, leading to the co-selection of resistance to both biocides and clinically important antibiotics. oup.comnih.gov Overexpression of efflux pump regulatory genes, such as marA, soxS, and tolC, can also lead to decreased susceptibility to both QACs and various antibiotics. oup.com

Another mechanism involves modifications to the cell surface that reduce the binding or uptake of the QAC. This can include changes in the composition of lipopolysaccharides (LPS) or membrane phospholipids, which may alter the cell surface charge or fluidity, thereby hindering the interaction with the cationic biocide. researchgate.net

MechanismDescriptionKey Genes/Components Involved
Efflux PumpsActively transport QAC molecules out of the bacterial cell, preventing them from reaching their target site at effective concentrations.qac genes, AcrAB-TolC, MATE family, SMR family
Outer Membrane ModificationChanges in the structure or composition of the outer membrane (in Gram-negative bacteria) reduce the permeability to QACs.Lipopolysaccharides (LPS), Porins
Biofilm FormationThe extracellular matrix of a biofilm can physically block the penetration of QACs and promote a less susceptible physiological state for the embedded cells.Extracellular polymeric substances (EPS)

This table summarizes common resistance mechanisms found in bacteria against quaternary ammonium compounds. nih.govresearchgate.netoup.com

Environmental Fate, Transport, and Degradation Pathways of Didodecyl Methyl Benzyl Ammonium Chloride

Occurrence and Distribution in Aquatic Environments and Wastewater Treatment Systems

Following their use, QACs are typically disposed of "down-the-drain," entering municipal sewage systems and wastewater treatment plants (WWTPs). nih.govnih.gov Their fate within these systems and their potential release into aquatic environments is a key aspect of their environmental profile. QACs have been detected in various environmental compartments, including wastewater, surface water, sediments, and soil. tudelft.nl

Wastewater treatment plants are crucial in mitigating the release of QACs into the environment. The removal of these compounds in WWTPs is generally high, often exceeding 90-99%. nih.govnih.govau.dk This removal is achieved through a combination of two primary mechanisms: sorption to sludge and biodegradation.

Sorption: As cationic molecules, QACs have a strong tendency to adsorb to negatively charged surfaces like wastewater biosolids and sludge. nih.govnih.gov This process effectively removes the compounds from the liquid phase of wastewater.

Biodegradation: Studies have shown that biodegradation is a significant pathway for the removal of QACs in activated sludge systems. For alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) compounds, biotransformation can account for 80% or more of the removal. nih.gov In one study using a bioreactor, the majority of benzalkonium chlorides (BACs) were degraded within 12 hours. nih.gov Similarly, very high removal percentages (>99.99%) have been reported for didecyldimethylammonium chloride (DDAC), with biodegradation being the primary removal mechanism. nih.gov Research on a mixed aerobic culture demonstrated that alkyl benzyl dimethyl ammonium chloride could be completely degraded without the accumulation of intermediate products. researchgate.net

Compound Class Removal Efficiency in WWTPs Primary Removal Mechanisms Source
DDAC>99.99%Biodegradation, Sorption nih.gov
C₁₂₋₁₆ADBAC≥98%Biotransformation (>80%), Sorption nih.gov
BACsHigh (>99%)Sorption, Biodegradation au.dk

This table summarizes the removal efficiency of closely related quaternary ammonium compounds in wastewater treatment processes.

Despite high removal rates in WWTPs, residual concentrations of QACs can be released into aquatic environments via treated effluent. tudelft.nl The widespread use of these compounds has led to their detection in surface waters and sediments. researchgate.net For instance, dodecyl dimethyl benzyl ammonium chloride (DDBAC) has been detected in surface water at concentrations up to 6.5 mg/L. nih.gov Once in the aquatic environment, these cationic compounds are likely to rapidly bind to suspended solids or partition to sediments, which mitigates their bioavailability and toxicity. nih.govnih.gov

Biodegradation Kinetics and Microbial Adaptation

The biodegradation of QACs is a critical process that reduces their persistence and potential impact on the environment. The rate of degradation can be influenced by the microbial communities present and various environmental factors.

Several bacterial species have been identified that are capable of degrading QACs. rsc.org The ability to break down these compounds has been observed primarily under aerobic conditions. rsc.org Studies have shown that microorganisms from sewage and soils can metabolize QACs. rsc.org

Specific genera known to be involved in QAC degradation include:

Pseudomonas rsc.orgdundee.ac.uk

Aeromonas rsc.orgnih.gov

Xanthomonas rsc.org

Rheinheimera dundee.ac.uk

Vogesella dundee.ac.uk

Research on an Aeromonas hydrophila strain isolated from polluted soil demonstrated its ability to use benzyldimethylalkylammonium chloride (BAC) as its sole source of carbon and energy. nih.govresearchgate.net The degradation pathway involved the initial cleavage of the alkyl chain from the nitrogen atom, followed by demethylation and further breakdown of the benzyl portion. nih.govresearchgate.net In eutrophic lake water exposed to DDBAC, selective enrichment of Rheinheimera, Pseudomonas, and Vogesella was observed, suggesting these bacteria possess resistance to or the capacity to degrade the compound. dundee.ac.uk

The efficiency and rate of QAC biodegradation are not constant and can be affected by several environmental and operational factors.

Acclimation: Microbial communities can adapt to the presence of QACs over time. Studies have shown that acclimating a microbial culture to QACs leads to significantly more rapid decomposition of the compounds. epa.gov This suggests that the enzymes responsible for degradation are inducible, meaning their production is triggered by the presence of the substrate. epa.gov

Concentration: The concentration of the QAC itself can impact biodegradation. While microbes can degrade these compounds, high concentrations can be inhibitory or toxic to the same microorganisms. au.dkresearchgate.net For example, while an aerobic mixed culture could completely degrade 20 mg/L of alkyl benzyl dimethyl ammonium chloride, the same study noted that concentrations above this level could inhibit other important microbial processes like nitrification. researchgate.net

Compound Structure: The specific chemical structure of a QAC, such as the length of the alkyl chains, influences the rate of degradation. researchgate.net

Chemical and Photochemical Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of didodecyl methyl benzyl ammonium chloride in the environment.

Under typical environmental conditions, some QACs are relatively stable. For example, DDAC has been found to be hydrolytically stable in a pH range of 5 to 9 and is also stable against photolysis in aqueous solutions. nih.gov

However, advanced oxidation processes (AOPs) can effectively degrade these compounds. Studies on DDBAC have shown that processes combining UV light with oxidants like persulfate (PS) or chlorine result in significant degradation. researchgate.netresearchgate.net

UV/Persulfate (UV/PS): In this process, DDBAC degradation occurs through both direct UV photolysis and reactions with powerful radical species (sulfate and hydroxyl radicals). researchgate.net The degradation pathway involves cleavage of the benzyl-nitrogen bond, demethylation, and hydroxylation. researchgate.net The presence of natural organic matter and certain inorganic ions can adversely affect the degradation rate. researchgate.net

VUV/UV/Chlorine: This AOP has also proven effective in breaking down DDBAC. researchgate.netconsensus.app The degradation mechanisms include UV photolysis and oxidation by hydroxyl and chlorine radicals. researchgate.net

The degradation kinetics for these advanced processes have been quantified in laboratory studies.

Degradation Process Compound Key Findings Source
UV/Persulfate (UV/PS)DDBAC57.3% of degradation from radical species; degradation pathways include benzyl-nitrogen bond cleavage, demethylation, and hydroxylation. researchgate.net
VUV/UV/ChlorineDDBACSynergistic effect observed; degradation mechanisms include UV photolysis and oxidation by OH and Cl radicals. researchgate.net

This table presents findings from studies on the advanced oxidation of dodecyl dimethyl benzyl ammonium chloride (DDBAC).

Oxidation Pathways by Reactive Species (e.g., UV/Persulfate, VUV/UV/Chlorine)

The degradation of this compound (DDBAC), a quaternary ammonium compound, can be effectively achieved through advanced oxidation processes (AOPs) involving reactive oxygen species. Studies have explored various AOPs, including UV/persulfate and VUV/UV/chlorine systems, to break down this resilient compound.

In the UV/persulfate (UV/PS) process, DDBAC degradation occurs through a combination of direct UV photolysis and oxidation by powerful radical species. researchgate.net When persulfate is activated by UV light, it generates sulfate (B86663) radicals (SO₄•⁻) and, to a lesser extent, hydroxyl radicals (•OH). Research has shown a significant synergistic effect when UV and persulfate are used together. researchgate.net In one study, reactions with radical species accounted for 57.3% of DDBAC degradation, with sulfate radicals being the dominant species, contributing to 52.7% of the breakdown, while hydroxyl radicals accounted for 4.6%. researchgate.net Direct UV photolysis was responsible for the remaining 42.7% of the degradation. researchgate.net The efficiency of this process is influenced by the concentration of persulfate; for instance, increasing the persulfate dose from 0.05 to 1.45 mM was found to increase the observed degradation rate constant (kobs) from 0.047 to 0.150 min⁻¹. researchgate.net

Another effective AOP is the vacuum ultraviolet (VUV)/UV/chlorine process. researchgate.net This method also demonstrates a synergistic effect on the degradation of DDBAC compared to UV or chlorination alone. researchgate.netconsensus.app The degradation mechanisms in this system involve direct UV photolysis and oxidation by hydroxyl radicals (•OH) and chlorine radicals (Cl•). researchgate.net Radical quenching experiments have indicated that UV photolysis and radical species oxidation are responsible for 48.4% and 51.6% of the degradation, respectively. researchgate.net The pH of the solution is a critical factor, as it affects the concentration of reactive species. As the pH increases from 5 to 10, the contribution of •OH to DDBAC degradation ranges from 30% to 44%, while the contribution of Cl• ranges from 18% to 37%. researchgate.net

Table 1: Contribution of Different Species to DDBAC Degradation in AOPs

Oxidation Process Degradation Component Contribution (%) Source
UV/Persulfate UV Photolysis 42.7% researchgate.net
Radical Species Oxidation 57.3% researchgate.net
Sulfate Radicals (SO₄•⁻) 52.7% researchgate.net
Hydroxyl Radicals (•OH) 4.6% researchgate.net
VUV/UV/Chlorine UV Photolysis 48.4% researchgate.net
Radical Species Oxidation 51.6% researchgate.net
Hydroxyl Radicals (•OH) 30% - 44% researchgate.net
Chlorine Radicals (Cl•) 18% - 37% researchgate.net

Identification of Degradation Intermediates and Transformation Products

The degradation of DDBAC results in the formation of various intermediates and transformation products, the identification of which is crucial for understanding the complete degradation pathway. High-performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry is a key analytical technique used to identify these compounds. researchgate.net

In studies involving the UV/persulfate process, five main intermediates have been identified. researchgate.net The formation of these products suggests a degradation pathway that includes hydroxylation, where a hydroxyl group is added to the molecule, and hydrogen subtraction. researchgate.net

In the context of biodegradation by specific microorganisms, such as Pseudomonas fluorescens, the degradation of a similar compound, didecyldimethylammonium chloride (DDAC), was found to produce decyldimethylamine and subsequently dimethylamine (B145610) as intermediates. researchgate.net This indicates that microbial pathways can systematically break down the quaternary ammonium structure.

For the VUV/UV/chlorine process, the primary degradation mechanisms leading to transformation products are hydrogen abstraction and hydroxylation. researchgate.net

Table 2: Identified Degradation Products and Proposed Formation Pathways of DDBAC

Degradation Process Identified Intermediates/Products Proposed Formation Pathways Source
UV/Persulfate Five main intermediates (unspecified) Hydroxylation, Hydrogen Subtraction researchgate.net
Biodegradation (of DDAC) Decyldimethylamine, Dimethylamine N-dealkylation researchgate.net
VUV/UV/Chlorine Various transformation products Hydrogen Abstraction, Hydroxylation researchgate.net

Cleavage of Specific Chemical Bonds during Degradation (e.g., C-N bond, dealkylation, demethylation)

The breakdown of the DDBAC molecule involves the cleavage of specific, stable chemical bonds. A central step in the degradation pathway is the cleavage of the carbon-nitrogen (C-N) bond, a process fundamental to breaking down the quaternary ammonium structure. researchgate.netnih.gov

Several specific bond-cleavage reactions have been proposed based on the identified intermediates:

Benzyl-Nitrogen Bond Cleavage : In the UV/persulfate process, one of the initial steps is the cleavage of the bond connecting the benzyl group to the nitrogen atom. researchgate.net

Demethylation : This process involves the removal of a methyl group from the nitrogen atom and has been identified as a key step in the degradation pathway. researchgate.net

Dealkylation : A broader process that includes the removal of an alkyl chain. N-dealkylation is a known pathway for the microbial degradation of quaternary ammonium compounds, as seen in the breakdown of DDAC by Pseudomonas fluorescens, which removes an alkyl group to form decyldimethylamine. researchgate.netnih.gov

C-N Bond Cleavage : Advanced oxidation processes like VUV/UV/chlorine directly target the cleavage of the C-N bond as a primary degradation mechanism. researchgate.net

These bond-cleavage events are critical in transforming the parent DDBAC molecule into smaller, simpler compounds, ultimately leading to its mineralization.

Table 3: Specific Bond Cleavage Mechanisms in DDBAC Degradation

Degradation Process Specific Bond Cleavage Mechanism Description Source
UV/Persulfate Benzyl-Nitrogen Bond Cleavage Separation of the benzyl group from the central nitrogen atom. researchgate.net
UV/Persulfate Demethylation Removal of a methyl group attached to the nitrogen atom. researchgate.net
Biodegradation N-Dealkylation Removal of an alkyl chain from the nitrogen atom. researchgate.net
VUV/UV/Chlorine C-N Bond Cleavage General cleavage of the carbon-nitrogen bond. researchgate.net

Advanced Analytical Methodologies for Didodecyl Methyl Benzyl Ammonium Chloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of quaternary ammonium (B1175870) compounds (QACs) like Didodecyl methyl benzyl (B1604629) ammonium chloride. These techniques offer high sensitivity and selectivity, which are essential for distinguishing and quantifying the target analyte within complex mixtures. ekb.egnih.gov

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of QACs. ekb.eg This method provides superior sensitivity and selectivity compared to other analytical approaches like gas chromatography-mass spectrometry (GC-MS) or capillary electrophoresis, especially for compounds that are cationic, have low volatility, and high water solubility. nih.gov The high sensitivity of LC-MS/MS allows for the detection of compounds at picogram to femtogram levels, making it suitable for trace analysis in various samples. nih.gov

The analytical process involves separating the compound from the sample matrix using an HPLC system, followed by detection and quantification using a mass spectrometer. nih.gov Reversed-phase columns, such as C8 and C18, are commonly used for the separation of QACs. nih.gov For instance, a method for analyzing benzalkonium chlorides (a category that includes Didodecyl methyl benzyl ammonium chloride) in wastewater utilized an Acclaim Surfactant Plus column. The use of isotopically labelled internal standards can further enhance the accuracy of quantification by correcting for matrix effects and variations during sample preparation. nih.gov High-pressure liquid chromatogram mass spectrometry (HPLC-MS) has been shown to provide more sensitive and clearer results than HPLC with UV detection, successfully overcoming the limitations of older methods by allowing for the separation and analysis of similar QAC structures. google.com

Optimization of Mobile Phases and Detection Parameters for Quaternary Ammonium Compounds

The success of chromatographic separation is highly dependent on the composition of the mobile phase. phenomenex.com For QACs, the mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. ekb.egphenomenex.com The addition of modifiers like volatile acids (e.g., formic acid, acetic acid) or ammonium salts (e.g., ammonium formate (B1220265), ammonium acetate) is crucial for achieving good peak shape and retention. chromatographyonline.comnih.gov

Optimizing the pH of the mobile phase is a critical factor that controls the ionization state of analytes, thereby affecting retention times and separation efficiency. phenomenex.comsphinxsai.com For the analysis of QACs, a slightly acidic pH is often employed. For example, a mobile phase containing 10 mM ammonium formate solution in a methanol/water mixture adjusted to pH 4 has been successfully used. ekb.eg Another study utilized a mobile phase of acetonitrile and 50 mM ammonium formate at pH 3.2 for the separation of benzalkonium homologues. researchgate.net The use of gradient elution, where the mobile phase composition is varied during the analysis, allows for better control over retention times and improves the resolution of complex mixtures. phenomenex.com In some cases, reducing the aqueous content of the mobile phase has been found to be critical in minimizing instrumental blanks for certain QACs. nih.gov

Mobile Phase Component AMobile Phase Component BApplication
10 mM ammonium formate in methanol/water (1:9), pH 4 ekb.egMethanol ekb.egAnalysis of QACs in agricultural products ekb.eg
Water with 0.1% formic acid chromatographyonline.comAcetonitrile chromatographyonline.comGeneral separation of basic compounds chromatographyonline.com
50 mM ammonium formate (aqueous), pH 3.2 researchgate.netAcetonitrile researchgate.netHILIC separation of benzalkonium homologues researchgate.net
0.2 M ammonium acetate (B1210297) solution Acetonitrile Isocratic analysis of benzalkonium chlorides in wastewater

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are complementary methods that provide detailed information about the molecule's atomic structure and functional groups. thermofisher.com

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is primarily used to identify the functional groups present within a molecule. thermofisher.com The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic peaks for C-H stretching and bending vibrations from the dodecyl and benzyl groups, C-N stretching from the quaternary ammonium center, and aromatic ring vibrations from the benzyl group. researchgate.net FTIR analysis provides a molecular fingerprint that helps in the initial identification and confirmation of the compound's key structural components. thermofisher.comresearchgate.net

NMR spectroscopy, on the other hand, is the most powerful tool for determining the precise chemical structure of a molecule in solution. thermofisher.com It provides detailed information about the connectivity and chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). thermofisher.comchemicalbook.com For this compound, ¹H NMR would reveal distinct signals for the protons on the two long dodecyl chains, the methyl group attached to the nitrogen, and the aromatic and methylene (B1212753) protons of the benzyl group. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns would provide information about adjacent protons. Together, FTIR and NMR provide a comprehensive and confirmatory analysis of the compound's structure. thermofisher.comnih.gov

Method Validation for Environmental and Material Matrices

To ensure the reliability and accuracy of analytical results, methods for detecting this compound must be rigorously validated, especially when dealing with complex environmental and material samples. ekb.egnih.gov Method validation assesses key performance characteristics to demonstrate that the method is suitable for its intended purpose. ekb.eg

Recovery, Linearity, and Detection Limits in Complex Samples

Key parameters evaluated during method validation include recovery, linearity, and detection limits. ekb.eg

Recovery assesses the efficiency of the extraction process by measuring the percentage of the analyte retrieved from the sample matrix. Studies on QAC analysis have reported average recoveries ranging from 78% to 117% in agricultural products and 86.0% to 94.6% in wastewater. ekb.eg In human serum and urine, recoveries for a range of QACs were found to be between 61% and 129%. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. Analytical methods for QACs typically show excellent linearity, with correlation coefficients (R²) of 0.999 or higher. ekb.eg For example, a validated method for benzalkonium chlorides was linear in the concentration range of 1 mg/L to 100 mg/L.

Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For benzalkonium chlorides in wastewater, LODs were reported to be between 15 and 25 µg/L, with LOQs ranging from 4.5 to 7.6 µg/L. In a more sensitive method for human serum and urine, method limits of detection (MLODs) were as low as 0.002 ng/mL. nih.gov

MatrixAnalyte CategoryLinearity (R²)Recovery (%)Limit of Quantification (LOQ)
Agricultural Products ekb.egQuaternary Ammonium Compounds≥0.99978 - 1170.01 mg/kg
Wastewater Benzalkonium Chlorides (C12, C14, C16)>0.99986.0 - 94.64.5 - 7.6 µg/L
Human Serum & Urine nih.govQuaternary Ammonium CompoundsNot Specified61 - 1290.006 - 1.40 ng/mL
Dairy Products researchgate.netQuaternary Ammonium Compounds>0.99991.2 - 115Not Specified (LOD: 0.4-14.5 µg/kg)

Computational and Theoretical Investigations of Didodecyl Methyl Benzyl Ammonium Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to understand the fundamental electronic properties of DDBAC and how they govern its function as a corrosion inhibitor and antimicrobial agent.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DDBAC, DFT calculations have been used to analyze its effectiveness as a corrosion inhibitor for aluminum alloys used in aircraft fuel systems. researchgate.net

Studies have shown a strong correlation between the molecular orbital energy levels of organic compounds and their efficacy as corrosion inhibitors. researchgate.net For DDBAC, quantum chemical calculations demonstrated that the lone pair of electrons on the nitrogen atom can form coordinate bonds with the empty orbitals of aluminum atoms. researchgate.net This interaction leads to the formation of a stable chemisorption layer on the metal surface. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level signifies its ability to accept electrons. A small energy gap (ΔE) between HOMO and LUMO suggests higher reactivity. These calculations confirm that the nitrogen atom in the DDBAC molecule is a primary site for interaction, facilitating a strong adsorption process that protects the metal from corrosive agents. researchgate.net

Table 1: Key Findings from Quantum Chemical Calculations on DDBAC as a Corrosion Inhibitor

Parameter Finding Implication
Active Site The nitrogen atom in the quaternary ammonium (B1175870) group. The lone pair of electrons on the nitrogen atom can form coordinate bonds with the empty orbitals of aluminum. researchgate.net
Adsorption Mechanism Formation of a coordinate bond between the nitrogen atom and the aluminum surface. Leads to a tight chemisorption layer on the aluminum alloy surface, inhibiting corrosion. researchgate.net

| Inhibitor Type | Mixed-type inhibitor. | Suppresses both anodic and cathodic reactions in the corrosion process. researchgate.net |

Theoretical calculations are pivotal in predicting how DDBAC adsorbs onto various surfaces and exerts its inhibitory effects. The adsorption of DDBAC on an aluminum alloy surface has been shown to follow the modified Langmuir adsorption isotherm model. researchgate.net This indicates the formation of a monolayer of the inhibitor on the surface, which is consistent with the chemisorption mechanism predicted by quantum chemical calculations. researchgate.net

The inhibitory properties of DDBAC are directly linked to this adsorption behavior. By forming a protective layer, it creates a barrier that prevents corrosive species from reaching the metal surface. researchgate.net Similarly, its antimicrobial action is based on its ability to adsorb to and disrupt microbial cell membranes. nih.gov The cationic nature of the molecule, featuring a positively charged nitrogen head and long hydrophobic alkyl chains, facilitates its interaction with the negatively charged components of bacterial and fungal cell walls.

Research on the adsorption of the related alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) on cotton fabrics shows that interactions can be attributed to a combination of bulk entrapment, dispersion forces, and both hydrophobic and electrostatic interactions. researchgate.net This highlights the versatility of the molecule's adsorption capabilities across different types of materials.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible to experimental methods alone.

MD simulations have been successfully used to investigate the interlayer structures and dynamics of montmorillonite (B579905) clay modified with Dodecyl Dimethyl Benzyl (B1604629) Ammonium (DDBA) cations. cambridge.orggeoscienceworld.org These organoclays are used for applications such as the adsorption of organic pollutants. cambridge.org The simulations revealed that DDBA cations exhibit distinct layering behaviors within the interlayer region of the montmorillonite. cambridge.orggeoscienceworld.org

As the concentration of DDBA increases, the arrangement changes sequentially from a monolayer to a bilayer, then to pseudo-trilayer and pseudo-quadrilayer configurations. cambridge.orggeoscienceworld.org These structural changes directly impact the basal spacing of the modified clay, and the calculated spacings from simulations show good agreement with experimental X-ray diffraction (XRD) data. cambridge.orggeoscienceworld.org In the monolayer arrangement, the benzyl and lauryl groups are oriented parallel to the clay surface, while in multilayer configurations, they are tilted towards the interlayer space. cambridge.orggeoscienceworld.org These simulations also showed that the mobility of the DDBA cation within the interlayer is very low, with the lauryl group being the most mobile part of the ion. cambridge.orggeoscienceworld.org

Table 2: Interlayer Configurations of DDBA in Montmorillonite from MD Simulations

Configuration Description Orientation of Functional Groups
Monolayer Single, clear peak in atomic number density. cambridge.orggeoscienceworld.org Benzyl and lauryl groups are oriented parallel to the clay surface. cambridge.orggeoscienceworld.org
Bilayer Two distinct layers of DDBA cations. Benzyl and lauryl groups are tilted and point towards the interlayer. cambridge.orggeoscienceworld.org
Pseudo-trilayer A less-defined three-layer arrangement. Tilted orientation pointing towards the interlayer. cambridge.orggeoscienceworld.org

| Pseudo-quadrilayer | A less-defined four-layer arrangement. | Tilted orientation pointing towards the interlayer. cambridge.orggeoscienceworld.org |

The primary mechanism of antimicrobial action for quaternary ammonium compounds like DDBAC involves the disruption of biological membranes. nih.gov MD simulations are an invaluable tool for visualizing these interactions at an atomic level. nih.govresearchgate.net While specific MD studies focusing solely on DDBAC and biological membranes are not widely published, the general mechanism involves the insertion of the hydrophobic dodecyl chain into the lipid bilayer, while the cationic headgroup interacts with the negatively charged phosphate (B84403) groups of the lipids. This disrupts the membrane's structural integrity, leading to leakage of intracellular components and cell death. nih.gov Studies on honeybees have shown that DDBAC exposure can damage midgut tissues and lead to a significant reduction in cell membrane phospholipids. nih.gov

Regarding surface adsorption, MD simulations of DDBA-modified montmorillonite show that the montmorillonite surface has a significant confinement effect on the DDBA cations. cambridge.org This leads to the creation of a hydrophobic interlayer space, which can enhance the adsorption of other organic molecules due to the presence of the strongly hydrophobic alkyl chains and benzyl groups. cambridge.org The orientation of the benzyl group relative to the clay surface is particularly important for the adsorption of aromatic organic compounds. cambridge.org

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand and its protein target.

Recent research has utilized in silico molecular docking to predict the antifungal activity of benzyldimethyldodecyl ammonium chloride (C₁₂BDMA-Cl) when incorporated into denture-based resins. nih.govnih.gov This approach aimed to understand how the compound might inhibit the growth of Candida albicans, a common cause of denture stomatitis. nih.gov

The docking studies predicted that C₁₂BDMA-Cl could effectively interfere with the action of two key pathogenic enzymes in C. albicans: Dihydrofolate reductase (DHFR) and Candidapepsin-1 (SAPs). nih.gov DHFR is essential for the synthesis of folate, which is vital for the growth and survival of the fungus. nih.gov The docking results showed that C₁₂BDMA-Cl could occupy the active sites of these enzymes, indicating a strong potential for inhibition. nih.gov The binding energy with the DHFR enzyme was calculated to be -5.3 kcal/mol, a result of multiple interactions including Pi-sigma, Pi-Pi T-shaped, and alkyl interactions with various amino acid residues in the enzyme's active site. nih.gov

Table 3: Molecular Docking Results of C₁₂BDMA-Cl with Candida albicans Enzymes

Target Enzyme Reference Compound Binding Energy (kcal/mol) of C₁₂BDMA-Cl Key Interactions
Dihydrofolate reductase (DHFR) Clotrimazole -5.3 Pi-sigma, Pi-Pi T-shaped, Alkyl, and Pi-Alkyl interactions. nih.gov

| Candidapepsin-1 (SAPs) | Fluconazole | -6.4 | Pi-sigma, Pi-sulfur, and Alkyl interactions. nih.gov |

These computational findings support the experimental results, which demonstrated the antifungal efficacy of denture resins containing C₁₂BDMA-Cl, making it a promising agent for preventing and treating denture-related fungal infections. nih.govnih.gov

Prediction of Interactions with Biological Targets (e.g., Fungal Enzymes)

Computational methods, particularly in silico molecular docking, have been employed to predict and analyze the interactions between benzyldimethyldodecyl ammonium chloride, a closely related quaternary ammonium compound, and key enzymes of the pathogenic fungus Candida albicans. nih.gov These studies provide valuable insights into the potential antifungal mechanism of action at a molecular level.

Research has focused on the binding affinity and interaction patterns of the compound with specific fungal enzymes, such as dihydrofolate reductase (DHFR). nih.gov Molecular docking simulations calculate the binding energy between the ligand (the ammonium chloride compound) and the receptor (the enzyme), with more negative values indicating a stronger, more stable interaction.

A molecular docking study demonstrated the inhibitory potential of benzyldimethyldodecyl ammonium chloride against C. albicans enzymes. nih.gov The compound was found to fit within the active site of the dihydrofolate reductase enzyme. nih.gov The calculated binding energy for this interaction was -5.3 kcal/mol. nih.gov

The stability of this binding is attributed to a variety of molecular interactions between the compound and the amino acid residues within the enzyme's active site. These interactions include:

Pi-Sigma Interactions: Occurring with the amino acid Phenylalanine (PHE36). nih.gov

Pi-Pi T-shaped Interactions: Established with Tyrosine (TYR118). nih.gov

Alkyl and Pi-Alkyl Interactions: Involving multiple hydrophobic residues such as Isoleucine (ILE112, ILE19), Leucine (LEU69), Valine (VAL10), and Methionine (MET25). nih.gov

These computational findings suggest that the antifungal activity of such compounds may be due to their ability to recognize and bind to the active sites of essential fungal enzymes, thereby inhibiting their function and disrupting the pathogen's viability. nih.gov

Table 1: Molecular Docking Results of Benzyldimethyldodecyl Ammonium Chloride with a Fungal Enzyme

Target Enzyme (from Candida albicans)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Dihydrofolate Reductase (DHFR)-5.3PHE36Pi-Sigma
TYR118Pi-Pi T-shaped
ILE112, ILE62, LEU69Alkyl
VAL10, ILE19, MET25Pi-Alkyl

Emerging Research Applications of Didodecyl Methyl Benzyl Ammonium Chloride

Advancements in Materials Science and Engineering

Didodecyl methyl benzyl (B1604629) ammonium (B1175870) chloride, a quaternary ammonium compound, is demonstrating significant potential in various fields of materials science and engineering. Its properties as a cationic surfactant and biocide are being leveraged to create advanced materials with novel functionalities.

The role of didodecyl methyl benzyl ammonium chloride in nanoscience is primarily as a stabilizing or directing agent in the synthesis of nanoparticles. Its surfactant properties allow it to control the size and shape of particles during their formation. For instance, it has been used in the production of calcium carbonate powder, where its addition during the homogenizing phase improves grinding efficiency and reduces grinding time. patsnap.com In this process, the compound works synergistically with other components to promote the desired grinding effects. patsnap.com Research has also explored the synthesis of related vinylbenzyl ammonium chloride compounds, which are then used to modify polymers, indicating a broader interest in this class of chemicals for creating functionalized materials at the nanoscale. researchgate.netresearchgate.net

This compound is recognized for its efficacy as a corrosion inhibitor, particularly in industrial settings. chinatexnet.comkrwater.com It functions by adsorbing onto metal surfaces, forming a protective film that shields the metal from corrosive agents. researchgate.net This compound is effective for protecting steel and its alloys in various environments. krwater.comresearchgate.net

As a mixed-type inhibitor, it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.net Its application is noted in oil and gas pipelines to prevent the formation of sulphurous gases and in industrial circulating cooling water systems. krwater.comthfine.com Research on its performance on 7B04 aluminum alloy showed that it forms a protective layer, with its adsorption behavior fitting the modified Langmuir adsorption isotherm model. researchgate.net Studies have demonstrated significant corrosion inhibition efficiency, which varies with concentration.

Table 1: Corrosion Inhibition Performance of this compound (DDBAC)

Metal Corrosive Medium Inhibitor Concentration Inhibition Efficiency (%) Reference
7B04 Aluminum Alloy Aircraft Fuel System Simulant 80 mg/L 68.38 researchgate.net
Q235 Steel Sulfuric Acid Not specified >93 (in combination with other compounds) researchgate.net

The incorporation of this compound and its derivatives into polymers is an active area of research aimed at imparting specific properties to the final materials. These compounds can act as additives that enhance mechanical or functional characteristics, such as antibacterial capabilities. researchgate.net

In one study, a synthesized variant, N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, was added to polyethylene. The results indicated that while it had little effect on the thermal properties, it did enhance the mechanical properties of the polymer. researchgate.net Another area of application is in denture-based resins, where benzyldimethyldodecyl ammonium chloride has been incorporated to provide antifungal properties against C. albicans. nih.gov This modification aims to prevent denture stomatitis without significantly compromising the mechanical strength of the resin. nih.gov Furthermore, related compounds like vinyl benzyl trimethyl ammonium chloride have been grafted onto polyester (B1180765) fabrics to create anion-exchange properties. researchgate.net

Role in Water Treatment Technologies

This compound is a key non-oxidizing biocide used in various water treatment applications to control microbial growth. getchemready.com Its cationic surfactant nature allows it to disrupt cell membranes, leading to the death of microorganisms. made-in-china.commade-in-china.com

In industrial cooling water systems, the growth of microorganisms like bacteria, algae, and fungi can lead to biofouling and microbially induced corrosion (MIC), which reduces system efficiency and lifespan. getchemready.comcomfortservicesgroup.co.uk this compound is widely used to control this microbial proliferation. thfine.com It is effective against a broad spectrum of microbes and also helps in removing and dispersing existing slime. atamankimya.com

This compound is valued for its ability to function effectively without being affected by water hardness. krwater.com It can be used in conjunction with other fungicides like isothiazolinones and glutaraldehyde (B144438) for a synergistic effect. thfine.com Its applications extend to controlling sulfate-reducing bacteria, which are a common problem in such systems. chinatexnet.com

Table 2: Biocidal Applications of this compound

Application Area Target Organisms Function Reference
Industrial Cooling Water Bacteria, Algae, Fungi Sterilization, Slime Removal thfine.comatamankimya.com
Oilfield Water Injection Sulfate-Reducing Bacteria, Algae Biocide, Corrosion Inhibition made-in-china.com

Reverse osmosis (RO) systems are susceptible to biofouling, where microorganisms accumulate on the membrane surface, impeding water flow and reducing efficiency. This compound is applied as a non-oxidizing biocide to prevent this membrane fouling. researchgate.net Its use helps maintain the performance and extend the life of the RO membranes. researchgate.net While essential for controlling biofouling, the presence of these biocides in the RO concentrate presents challenges for its safe disposal, leading to research on degradation methods for these compounds in wastewater. researchgate.net Nanofiltration and reverse osmosis membranes themselves are being explored for the removal of quaternary ammonium compounds from water. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride
Benzyldimethyldodecyl ammonium chloride
Vinyl benzyl trimethyl ammonium chloride
Isothiazolinones
Glutaraldehyde
Didecyl dimethyl ammonium chloride
N-coconut-alkyl-N,N-dimethyl-N-benzyl ammonium chloride
Octadecyl dimethyl benzyl ammonium chloride
Dodecyl trimethyl ammonium bromide
Dodecyl dimethyl benzyl ammonium bromide
Thiourea
Octyl decyl dimethyl ammonium chloride
Dioctyl dimethyl ammonium chloride
n-Alkyl dimethyl benzyl ammonium chloride
Tetradecyl dimethyl benzyl ammonium chloride
Hexadecyl dimethyl benzyl ammonium chloride
Didecyldimethylammonium chloride
Polyepoxysuccinic acid
Sodium citrate
Methyl acrylate
Polyhexamethylene guanidine (B92328) hydrochloride
Alkyl polyglycoside
Naringin
Chlorine
Chlorine dioxide
Hydrogen peroxide
Ozone
Chloramines
Bromine
Dithionitrile methane
Chlorophenols
4-vinylbenzyl chloride
N,N-dimethyl-dodecylamine
Benzyl quinine
Dodecane phenol (B47542) plyoxyethylene
Carbonic acid
Sulfuric acid

Broader Industrial and Agricultural Research Areas

Emerging research is actively exploring the broader applications of this compound, a quaternary ammonium compound, in various industrial and agricultural sectors. Studies are delving into its potential as a versatile agent for crop protection, a functional component in advanced materials, and a key ingredient in environmental management solutions.

In agriculture , research has highlighted the role of this compound as a synergist for pesticides. A study on the beet armyworm (Spodoptera exigua), a destructive agricultural pest, investigated the synergistic effect of dodecyl dimethyl benzyl ammonium chloride (DDBAC) when combined with the insecticide chlorpyrifos (B1668852). The findings indicated that DDBAC enhanced the toxicity of chlorpyrifos, not by inhibiting the pest's detoxification enzymes, but by increasing the penetration rate of the insecticide through the insect's cuticle. nih.gov When combined with DDBAC, the amount of chlorpyrifos recovered from the surface of the pest after 8 hours was significantly lower (8.5% to 12.6%) compared to when the insecticide was used alone (23.3%), demonstrating an accelerated uptake. nih.gov

Further agricultural research has focused on its direct application for crop protection. For instance, its efficacy against Physalospora vaccinii, a fungus that causes rot in cranberries, has been evaluated. Laboratory assays showed that alkyl dimethyl benzyl ammonium chloride (ADBAC) could inhibit the growth of the fungus on cranberries, suggesting its potential as a component in integrated pest management strategies to reduce post-harvest losses. researchgate.net

Another significant area of agricultural research concerns the environmental impact of such compounds. Studies on non-target organisms, like honeybees, are crucial for sustainable agricultural practices. Research has shown that dodecyl dimethyl benzyl ammonium chloride (DDBAC) can accumulate in the midgut of honeybees, leading to tissue damage and a decrease in beneficial gut microbiota. nih.govnih.gov Such findings are vital for establishing guidelines for the safe use of these compounds in environments where pollinators are active. nih.gov

In the industrial sector , research is exploring novel applications beyond its traditional use as a disinfectant. One promising area is in materials science, specifically in the textile industry. A study investigated the use of dodecyl dimethyl benzyl ammonium chloride (DDBAC) as a cationic dyeing auxiliary for spandex fibers. researchgate.net The research demonstrated that the addition of DDBAC significantly improved the dyeability of spandex with acid dyes, a process that is typically challenging. researchgate.net The compound was found to increase the zeta potential of the spandex, enhancing dye uptake. researchgate.net

The compound's antimicrobial properties are also being researched for incorporation into new materials. For example, benzyldimethyldodecyl ammonium chloride has been added to denture base resins to impart antifungal properties against Candida albicans, a common cause of denture stomatitis. mdpi.com The research found that a 3 wt.% concentration of the compound was effective in inhibiting fungal growth without compromising the mechanical strength of the resin. mdpi.com

Furthermore, research into the environmental fate and application of this compound in water treatment is ongoing. Studies have examined its effect on nitrification, a key process in wastewater treatment. Alkyl benzyl dimethyl ammonium chloride was found to be a potent inhibitor of nitrification, the biological oxidation of ammonia (B1221849) to nitrate. researchgate.net This has implications for its management in wastewater and its potential use in specific treatment processes where nitrification control is desired. Its use as an algaecide and slimicide in industrial water reservoirs and cooling towers is also an area of continued application and research. epa.gov

The development of new formulations is another active research front. Trends include the creation of more biodegradable and eco-friendly versions of the compound and the development of nanoformulations to improve efficacy at lower concentrations. archivemarketresearch.com

Interactive Data Table: Research Findings on Industrial and Agricultural Applications

Future Research Directions for Didodecyl Methyl Benzyl Ammonium Chloride

Sustainable Synthesis and Circular Economy Approaches

The traditional synthesis of QACs often involves multi-step processes with considerable energy consumption and reliance on petrochemical-based raw materials. Future research is pivotal in developing more sustainable and economically viable synthesis routes.

Key Research Thrusts:

Green Chemistry Principles: Investigation into synthesis methods that reduce or eliminate the use of hazardous solvents and reagents is crucial. For instance, microwave-assisted synthesis has been explored as a technique to shorten reaction times and reduce the consumption of organic solvents. google.com A patented method highlights a process that adds water after the initial reaction to form a crystal hydrate (B1144303) of fatty alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride, which is claimed to improve product stability and simplify the process. google.com

Renewable Feedstocks: A significant area for future work is the substitution of fossil fuel-derived precursors with renewable bio-based alternatives for the alkyl chains and benzyl groups.

Catalytic Efficiency: Research into novel catalysts can improve reaction yields and selectivity, minimizing waste. This includes refining processes to better purify industrial tertiary amine mixtures before their reaction with benzyl chloride to enhance the purity of the final product and reduce toxicity. google.com

Designing for Degradability: A core concept of the circular economy is designing products that can be safely returned to the biosphere. Research is emerging on a new class of QACs that incorporate intentionally weaker, cleavable chemical bonds (e.g., ester or carbonate groups) into their molecular structure. rsc.orgsemanticscholar.org These "soft" QACs are designed to break down into less harmful, smaller molecules under specific environmental conditions (like changes in pH or temperature), thereby preventing their persistence and accumulation. rsc.org The synthesis of one such cleavable surfactant involved quaternization with benzyl chloride to create a molecule with similar structure and antimicrobial activity to traditional QACs but with enhanced degradability. semanticscholar.org

Table 1: Sustainable Synthesis and Circular Economy Strategies

Research ApproachObjectiveExample/Rationale
Microwave-Assisted Synthesis Reduce reaction time and energy consumption.A method for synthesizing tetradecyl-dimethyl-benzyl ammonium chloride uses microwave conditions to complete the reaction in minutes, reducing solvent use. google.com
Process Optimization Improve product purity and reduce waste.A patented method involves purifying industrial tertiary amine mixtures via rectification before the final reaction step to yield a purer product. google.com
Designing for Degradability Create QACs that break down after use to prevent environmental persistence.Incorporating cleavable functional groups like esters or carbonates into the QAC backbone allows for controlled degradation into less toxic byproducts. rsc.orgsemanticscholar.org
Use of Water in Synthesis Enhance product stability and simplify handling.Adding a specific amount of water post-reaction can form a stable crystal hydrate, simplifying the final processing steps. google.com

Comprehensive Characterization of Environmental Transformation Pathways

While it is known that QACs can be removed in wastewater treatment plants through sorption and biodegradation, a detailed understanding of the specific transformation pathways and resulting products for didodecyl methyl benzyl ammonium chloride is essential for a complete environmental risk assessment. acs.orgresearchgate.net

Key Research Thrusts:

Biodegradation Mechanisms: Detailed studies are needed to elucidate the complete aerobic and anaerobic biodegradation pathways. Research indicates that the process for similar benzalkonium chlorides (BACs) involves several steps, starting with the cleavage of the long alkyl chain from the quaternary nitrogen. atamankimya.comresearchgate.net This is followed by a sequence of debenzylation, dealkylation, and demethylation. atamankimya.comresearchgate.net Advanced analytical techniques are required to identify and quantify the full spectrum of intermediate metabolites.

Identification of Transformation Products: The primary biotransformation of n-tetradecylbenzyldimethylammonium chloride, a closely related compound, yields benzyldimethylamine (BDMA) and a long-chain fatty acid. researchgate.net Further degradation of BDMA can produce dimethylamine (B145610) and benzoic acid. researchgate.net A proposed pathway for dodecyl dimethyl benzyl ammonium chloride suggests it breaks down into intermediates like benzyl chloride, alkyl dimethyl amine, and dimethyl amine, which are then mineralized to carbon dioxide, water, and ammonia (B1221849). atamankimya.com

Advanced Oxidation Processes (AOPs): Research into AOPs, such as those using VUV/UV/chlorine, offers a potential method for the effective degradation of persistent QACs. researchgate.net Studies have shown that these processes can degrade dodecyl dimethyl benzyl ammonium chloride through mechanisms like hydrogen abstraction, hydroxylation, and cleavage of the C-N bond, though this can also lead to the formation of chlorinated byproducts. researchgate.net

Table 2: Known and Proposed Environmental Transformation Products

Transformation ProcessKey IntermediatesFinal Products (Mineralized)Reference
Aerobic Biotransformation Benzyldimethylamine (BDMA), Dodecanal/Dodecanoic Acid, Benzyl Chloride, DimethylamineCarbon Dioxide (CO₂), Water (H₂O), Ammonia (NH₃) atamankimya.comresearchgate.net
Advanced Oxidation (VUV/UV/Chlorine) Chlorinated byproducts (e.g., trichloromethane, dichloroacetic acid)Further degraded compounds researchgate.net

Advanced Computational Modeling of Complex Interactions

Computational modeling provides a powerful, cost-effective, and ethically sound alternative to extensive experimental testing for predicting the environmental fate and biological activity of chemicals.

Key Research Thrusts:

Quantitative Structure-Activity Relationship (QSAR): Developing and refining QSAR models can predict the toxicity of this compound and its transformation products to various organisms. nih.gov These models correlate specific molecular structures with biological activity, allowing for the in-silico screening of new, potentially less harmful QAC analogues before they are synthesized.

Molecular Docking: This technique can be used to simulate the interaction between this compound and biological targets, such as bacterial cell membranes or specific enzymes. An in silico molecular docking analysis was used to study the interaction of benzyldimethyldodecyl ammonium chloride with fungal cells, helping to elucidate its antifungal mechanism. mdpi.com Such models can clarify the mechanisms of antimicrobial action and resistance.

Environmental Fate Modeling: Computational models can simulate the partitioning and persistence of the compound in different environmental compartments (water, soil, sediment). Given the strong tendency of QACs to adsorb to organic matter, models that accurately predict sorption coefficients (Koc) are particularly valuable for assessing environmental exposure and bioavailability. acs.orgnih.gov

Table 3: Applications of Advanced Computational Modeling

Modeling TechniqueResearch GoalSpecific Application Example
QSAR Predict toxicity to non-target organisms.Predicting the toxicity of various QACs to algae like Chlorella pyrenoidosa. nih.gov
Molecular Docking Elucidate mechanisms of antimicrobial action.Analyzing the binding interactions of the compound with key fungal proteins to understand its antifungal properties in dental materials. mdpi.com
Environmental Fate Modeling Predict environmental distribution and persistence.Estimating sorption to soil and sediment, which is a key factor in determining the compound's bioavailability and potential for groundwater contamination. acs.orgnih.gov

Development of Targeted Research Applications and Smart Materials

Moving beyond broad-spectrum applications, future research aims to integrate this compound into advanced materials for targeted and controlled functionality. This approach seeks to maximize efficacy where needed while minimizing release into the wider environment.

Key Research Thrusts:

Antimicrobial Polymers and Surfaces: Incorporating the QAC into polymer matrices to create "contact-killing" surfaces is a major area of research. mdpi.com This involves covalently bonding the molecule to a surface, preventing it from leaching into the environment while retaining its ability to kill microbes that come into direct contact.

Controlled-Release Systems: Developing "smart" materials that release the biocidal agent in response to specific triggers (e.g., pH change, presence of bacteria, temperature) can lead to more efficient and sustainable applications. Research into dental adhesives doped with benzyldimethyldodecyl ammonium chloride explored its potential for creating materials with antibacterial properties, though challenges with leaching over time were noted, pointing to the need for better delivery systems like microencapsulation. nih.gov

Bio-inspired Materials: Research into materials that combine the antimicrobial properties of QACs with other functionalities, such as the anti-fouling properties of zwitterions or the foul-release characteristics of silicones, could lead to highly effective and environmentally compatible coatings for marine and medical applications. mdpi.com

Table 4: Targeted Research Applications and Smart Materials

Application AreaMaterial ConceptDesired OutcomeReference
Dental Materials Doping dental adhesives and denture-based resins with the compound.Provide long-lasting antibacterial/antifungal activity to prevent secondary caries and denture stomatitis. mdpi.comnih.gov
Antifouling Coatings Creating dual-functional polymers that combine contact-killing QAS units with non-fouling or foul-release properties.Prevent biofilm formation on submerged surfaces in marine or water treatment industries with reduced environmental toxicity. mdpi.com
Advanced Textiles Using the compound as an anti-mildew or antistatic agent in woven and dyeing fields.Impart durable antimicrobial and antistatic properties to fabrics. atamankimya.com

Interdisciplinary Research on Ecological Impacts and Mitigation Strategies

A comprehensive understanding of the ecological footprint of this compound requires collaboration across disciplines, including toxicology, microbiology, environmental engineering, and ecology.

Key Research Thrusts:

Ecosystem-Level Impacts: Research must move beyond single-species toxicity tests to investigate effects on complex microbial communities and ecosystem functions. Studies have shown that the compound can disrupt the gut microbiota of non-target organisms like honeybees and affect microbial communities in wastewater denitrification systems. nih.govnih.govnih.gov

Antimicrobial Resistance (AMR): A critical area of ongoing research is the potential for widespread QAC use to contribute to the development and spread of antimicrobial resistance. High concentrations of a related compound, didodecyl dimethyl ammonium chloride (DADMAC C12), were found to increase the abundance of mobile genetic elements (MGEs) and efflux pump antibiotic resistance genes (ARGs) in denitrification sludge. nih.gov

Advanced Wastewater Treatment: Improving removal efficiency in wastewater treatment plants (WWTPs) is a key mitigation strategy. acs.org QACs are known to be inhibitory to the nitrification process at concentrations not far above those found in influent. acs.org Future research should focus on optimizing biological treatment processes (like membrane biofilm reactors) and exploring tertiary treatments to more effectively remove QACs from effluent and sludge. nih.gov

Development of Neutralizing Agents: Research into biochemical agents that can bind with and neutralize QACs in wastewater streams could mitigate their toxic effects on the microorganisms essential for biological treatment processes. hydrosolutions.com

Table 5: Summary of Ecological Impacts and Mitigation Research

Area of ConcernResearch FocusPotential Mitigation Strategy
Non-Target Organism Toxicity Investigating sublethal effects on keystone species (e.g., pollinators, aquatic invertebrates). nih.govnih.govDesigning less toxic, degradable QAC alternatives. rsc.org
Antimicrobial Resistance Studying the co-selection of resistance genes in environmental microbial communities. nih.govPrudent use policies and development of non-leaching antimicrobial surfaces. mdpi.com
Wastewater Treatment Inhibition Optimizing biological treatment conditions to handle QAC loads and understanding inhibitory concentrations. acs.orghydrosolutions.comAdvanced treatment technologies; application of neutralizing biochemicals. nih.govhydrosolutions.com
Environmental Persistence Assessing long-term accumulation in sediments and biosolids-amended soils. nih.govacs.orgDevelopment of fully biodegradable QACs; improved sludge management practices. rsc.org

Q & A

Q. What are the recommended methodologies for synthesizing didodecyl methyl benzyl ammonium chloride with high purity for antimicrobial studies?

Synthesis typically involves quaternization of tertiary amines with benzyl chloride or methyl chloride derivatives. A common approach includes reacting dodecyl dimethyl amine with methyl chloride under controlled pH (6–9) and temperature (60–80°C) to form the quaternary ammonium compound. Purification steps may involve solvent extraction, crystallization, or column chromatography to achieve ≥95% purity . Critical parameters include solvent miscibility, surfactant selection (e.g., sodium dodecyl sulfate), and avoidance of hydrolytic degradation during processing .

Q. How can researchers quantify this compound in complex matrices (e.g., biological fluids or environmental samples)?

Validated spectrophotometric methods (UV-Vis at 260–280 nm) or high-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) are widely used. For biological matrices, solid-phase extraction (SPE) with C18 cartridges and ion-pairing agents (e.g., trifluoroacetic acid) improves recovery rates. Calibration curves should span 4×10⁻⁴ to 6×10⁻⁴ g/mL, with validation for specificity, linearity (R² > 0.995), and precision (±10%) .

Q. What mechanisms underlie the antimicrobial activity of this compound against biofilms?

The compound disrupts microbial membranes via electrostatic interactions between its positively charged quaternary ammonium group and negatively charged phospholipid headgroups. This induces lipid bilayer destabilization, cytoplasmic leakage, and biofilm matrix degradation. Synergistic effects with ethanol (15–20%) enhance penetration into hydrophobic biofilm layers .

Q. What are the critical parameters for designing toxicity assays using mammalian cell lines?

Use standardized cell lines (e.g., HEK293 or HepG2) and assess cytotoxicity via MTT assays. Key parameters include:

  • Exposure time: 24–48 hours.
  • Concentration range: 0.1–100 µg/mL.
  • Controls: Include surfactants like SDS for comparison. Monitor lactate dehydrogenase (LDH) release for membrane integrity and ROS generation for oxidative stress .

Q. How does water hardness affect the stability and efficacy of this compound in disinfection studies?

Hard water (Ca²⁺/Mg²⁺ > 200 ppm) can reduce efficacy by forming insoluble complexes with the quaternary ammonium group. Pre-treatment with chelating agents (e.g., EDTA) or formulation with non-ionic surfactants (e.g., polyvinyl alcohol) mitigates this issue. Stability tests should measure minimum inhibitory concentration (MIC) shifts in hard vs. soft water .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioaccumulation data for this compound across aquatic and mammalian models?

Discrepancies arise from differences in metabolic pathways (e.g., cytochrome P450 activity) and tissue-specific accumulation. Use radiolabeled isotopes (e.g., ¹⁴C) to track compound distribution in models like zebrafish (Danio rerio) and murine systems. Compare pharmacokinetic parameters (AUC, t₁/₂) and lipid-normalized bioaccumulation factors (BAFs) to identify species-specific metabolic thresholds .

Q. What advanced characterization techniques are suitable for studying the compound’s interaction with lipid bilayers?

Employ neutron reflectometry or atomic force microscopy (AFM) to visualize membrane disruption dynamics. Surface plasmon resonance (SPR) can quantify binding kinetics to model lipid bilayers (e.g., DOPC/DPPG). Complementary molecular dynamics simulations (e.g., GROMACS) predict alkyl chain penetration depths and critical micelle concentrations (CMCs) .

Q. How does this compound perform in nanoparticle-based drug delivery systems?

As a cationic surfactant, it stabilizes polymeric nanoparticles (e.g., PLGA) via electrostatic interactions. Optimize nanoparticle size (50–200 nm) by adjusting the surfactant-to-polymer ratio (1:10 to 1:50) and emulsification speed (500–2000 rpm). Validate encapsulation efficiency (>80%) using HPLC and assess cytotoxicity in macrophage clearance assays .

Q. What strategies mitigate resistance development in bacteria exposed to sublethal concentrations?

Rotate with non-quaternary ammonium disinfectants (e.g., hydrogen peroxide) to prevent cross-resistance. Study efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance mechanisms. Genomic analysis (e.g., qPCR for qacA/B genes) identifies resistance markers in Staphylococcus aureus and Pseudomonas aeruginosa .

Q. How can researchers address conflicting data on environmental persistence in soil vs. aquatic systems?

Conduct OECD 301B biodegradability tests under aerobic conditions. Soil half-life (t₁/₂) is prolonged (>30 days) due to adsorption onto organic matter, whereas aqueous t₁/₂ is shorter (7–14 days) via photolysis. Use LC-MS/MS to quantify degradation products (e.g., benzyl alcohol) and model partitioning coefficients (Koc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.